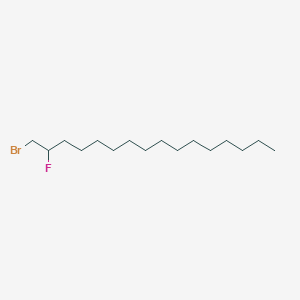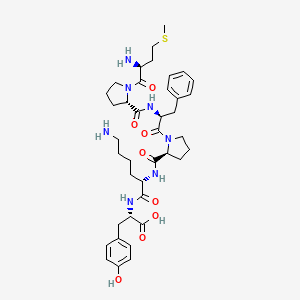![molecular formula C21H22N2O2 B14179630 2,2'-[Heptane-1,7-diylbis(oxy)]dibenzonitrile CAS No. 917981-08-9](/img/structure/B14179630.png)
2,2'-[Heptane-1,7-diylbis(oxy)]dibenzonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2’-[Heptane-1,7-diylbis(oxy)]dibenzonitrile is a chemical compound characterized by its unique structure, which includes a heptane backbone with two benzonitrile groups connected via oxygen atoms
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-[Heptane-1,7-diylbis(oxy)]dibenzonitrile typically involves the reaction of heptane-1,7-diol with benzonitrile derivatives under specific conditions. The reaction is often catalyzed by acidic or basic catalysts to facilitate the formation of the ether linkage between the heptane and benzonitrile groups.
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process generally includes purification steps such as recrystallization or chromatography to obtain the desired purity level.
Analyse Chemischer Reaktionen
Types of Reactions
2,2’-[Heptane-1,7-diylbis(oxy)]dibenzonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the nitrile groups to amines or other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are often used.
Substitution: Substitution reactions may involve reagents like halogens or organometallic compounds under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce primary amines.
Wissenschaftliche Forschungsanwendungen
2,2’-[Heptane-1,7-diylbis(oxy)]dibenzonitrile has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound can be utilized in the development of bioactive molecules or as a probe in biochemical studies.
Industry: It may be used in the production of advanced materials, such as polymers or coatings, due to its unique structural properties.
Wirkmechanismus
The mechanism by which 2,2’-[Heptane-1,7-diylbis(oxy)]dibenzonitrile exerts its effects depends on its interaction with molecular targets. The compound’s structure allows it to interact with various enzymes or receptors, potentially modulating their activity. The pathways involved may include signal transduction or metabolic processes, depending on the specific application.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,2’-[Heptane-1,7-diylbis(oxy)]bis(oxane): This compound has a similar heptane backbone but with oxane groups instead of benzonitrile.
2,2’-[Heptane-1,7-diylbis(oxy)]bis(ethan-1-amine): Another related compound with ethan-1-amine groups instead of benzonitrile.
Uniqueness
2,2’-[Heptane-1,7-diylbis(oxy)]dibenzonitrile is unique due to its specific combination of heptane, oxygen, and benzonitrile groups, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in various fields.
Eigenschaften
CAS-Nummer |
917981-08-9 |
|---|---|
Molekularformel |
C21H22N2O2 |
Molekulargewicht |
334.4 g/mol |
IUPAC-Name |
2-[7-(2-cyanophenoxy)heptoxy]benzonitrile |
InChI |
InChI=1S/C21H22N2O2/c22-16-18-10-4-6-12-20(18)24-14-8-2-1-3-9-15-25-21-13-7-5-11-19(21)17-23/h4-7,10-13H,1-3,8-9,14-15H2 |
InChI-Schlüssel |
KPGPUBZPQNNQAM-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C(=C1)C#N)OCCCCCCCOC2=CC=CC=C2C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![6-ethyl-N-(1-phenylethyl)thieno[2,3-d]pyrimidin-4-amine](/img/structure/B14179557.png)




![4,4'-[(Dichlorostannanediyl)bis(methylene)]dibenzonitrile](/img/structure/B14179577.png)
![Ethyl 4-({2-[(pyridin-4-yl)oxy]hexyl}oxy)benzoate](/img/structure/B14179578.png)

![[4-(2-Chlorophenyl)piperidin-4-yl]methanol](/img/structure/B14179595.png)
![4-Fluoro-3-{4-[(1,2,4-thiadiazole-5-sulfonyl)methyl]phenoxy}pyridine](/img/structure/B14179601.png)
![4-[4-(Methanesulfonyl)phenyl]but-3-yn-2-one](/img/structure/B14179610.png)


